molecular formula C14H10F2O3 B6402604 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid CAS No. 1261985-06-1

5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid

Cat. No.: B6402604
CAS No.: 1261985-06-1
M. Wt: 264.22 g/mol
InChI Key: YPUKPZWDNDOEND-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with hydrogen fluoride under controlled conditions . The reaction typically takes place at room temperature in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxy derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methoxyacetophenone

Uniqueness

5-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-13(16)11(7-9)10-4-2-8(15)6-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUKPZWDNDOEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690129
Record name 2',4-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-06-1
Record name 2',4-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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